molecular formula C11H20AgO2 B13400510 (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver

Katalognummer: B13400510
Molekulargewicht: 292.14 g/mol
InChI-Schlüssel: ZUKBNGVKKKAFAJ-CFYXSCKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is a compound that combines an organic molecule with a silver ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver typically involves the reaction of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one with a silver salt, such as silver nitrate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving additional steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other forms with different oxidation states.

    Substitution: The silver ion can be substituted with other metal ions or organic groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different metal ions or organic groups.

Wissenschaftliche Forschungsanwendungen

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential antimicrobial properties due to the presence of silver.

    Medicine: Explored for its potential use in antimicrobial coatings and treatments.

    Industry: Utilized in the development of new materials and coatings with unique properties.

Wirkmechanismus

The mechanism of action of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt microbial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also play a role in enhancing its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Silver nitrate: A common silver compound with antimicrobial properties.

    Silver sulfadiazine: Used in medical applications for its antimicrobial effects.

    Silver acetate:

Uniqueness

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver is unique due to its specific combination of an organic molecule with a silver ion, which may confer distinct chemical and biological properties compared to other silver compounds

Eigenschaften

Molekularformel

C11H20AgO2

Molekulargewicht

292.14 g/mol

IUPAC-Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver

InChI

InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-;

InChI-Schlüssel

ZUKBNGVKKKAFAJ-CFYXSCKTSA-N

Isomerische SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag]

Kanonische SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.